BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” involves innovative methods that provide insight into complex molecular assembly. For example, efficient synthesis strategies for 1,2-Bis(2,2′-bipyridinyl)ethane ligands have been developed through oxidative coupling, demonstrating the compound's versatility and potential for forming complex structures (Lehn & Ziessel, 1988).

Molecular Structure Analysis

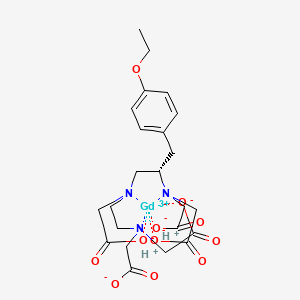

Structural characterizations of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” derivatives reveal intricate molecular architectures. X-ray diffraction studies have elucidated the complex structures, such as the synthesis and structural characterization of organic co-crystals, showcasing the diversity and complexity of the molecular frameworks that can be achieved (Kumaresan et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds exhibit notable features, such as unique fluorescence behavior upon complexation with novel derivatives, indicating potential applications in sensing and molecular recognition (Yu Liu et al., 2001). Furthermore, the cooperative multipoint recognition of organic dyes by bis(beta-cyclodextrin)s with 2,2'-bipyridine-4,4'-dicarboxy tethers underscores the compound's utility in supramolecular chemistry and dye complexation studies (Yu Liu et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence and photoluminescence, are significantly influenced by their molecular structure. Studies have shown that these derivatives can exhibit strong violet emissions, highlighting their potential in optical and electronic applications (Pan et al., 2008).

Chemical Properties Analysis

The chemical properties analysis reveals the versatility of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” derivatives in forming stable complexes with various ligands, demonstrating their utility in catalysis, material science, and medicinal chemistry. The detailed investigation of the electronic structure and spectra of linkage isomers of these derivatives and their redox series provides deep insights into their chemical behavior and reactivity (DelMedico et al., 2004).

科学研究应用

Field

Application Summary

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Methods of Application

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

Results or Outcomes

This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Electrochemiluminescence Based Biosensor Applications

Field

Application Summary

Tris (bipyridine)ruthenium(II) chloride (Ru(bpy)32+) and its derivatives have been used as primary luminophores in electrochemiluminescence (ECL) studies since 1972 . They are used in the selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging of the biologically important molecules in cells and tissue of living organisms .

Methods of Application

The ECL principle involves the conversion of electrical energy into radiative energy through a chemical reaction . The energy required to produce an exciting luminophore molecule by the electrochemical method is referred to as a change of enthalpy .

Results or Outcomes

The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use Ru(bpy)32+ and its derivatives as highly active ECL probes in modern analytical science .

Separation of Spent Nuclear Fuel

Field

Application Summary

Bipyridine derivatives have been used in separation experiments on spent nuclear fuel . This highlights the unique reactivity achieved by using bimetallic systems and provides new avenues for bipyridine synthesis .

Electrochemiluminescence (ECL) in Bio-imaging and High-throughput Analysis

Field

Application Summary

Bipyridine derivatives, specifically tris(2,2’-bipyridyl)ruthenium(II) complexes, have been used in ECL studies . These studies are gaining more interest in the fields of bio-imaging and high-throughput analysis .

Methods of Application

The ECL technique involves the conversion of electrical energy into radiative energy through a chemical reaction . The energy required to produce an exciting luminophore molecule by the electrochemical method is referred to as a change of enthalpy .

Results or Outcomes

The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use Ru(bpy)32+ and its derivatives as highly active ECL probes in modern analytical science .

Manufacture of Diquat

Field

Application Summary

2,2’-Bipyridine is used in the manufacture of diquat . Diquat is a contact herbicide that produces desiccation and defoliation most often available as the dibromide, chloride, or sulfate salt .

Latent Fingerprint Detection

Field

Application Summary

Tris(2,2’-bipyridyl)ruthenium(II) complexes have been used in various kinds of potential analytical applications such as latent fingerprint detection .

安全和危害

属性

CAS 编号 |

136724-73-7 |

|---|---|

产品名称 |

BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY. |

分子式 |

C16H13N3O4.2C10H8N2.Ru |

分子量 |

724.74 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)